Amaninamide is a derivative of the potent cyclic peptide toxins known as amatoxins, primarily found in certain mushroom species, particularly those belonging to the genus Amanita, such as the infamous death cap mushroom (Amanita phalloides). These compounds are characterized by their ability to inhibit RNA polymerase II, leading to severe hepatotoxicity upon ingestion. Amaninamide is specifically noted for its structural modifications that enhance its pharmacological properties and potential therapeutic applications.
Amaninamide belongs to a class of compounds known as amatoxins, which are cyclic octapeptides. These compounds can be further classified based on their structural variations and functional groups attached to the central tryptophan moiety.
The synthesis of amaninamide has been approached through various methodologies, including solid-phase synthesis and total synthesis techniques. Recent advancements have focused on utilizing readily available amino acids and optimizing reaction conditions to improve yields and selectivity.
Recent patents describe novel methods for synthesizing amanitin derivatives, including those with amino groups attached to specific positions on the tryptophan moiety. These methods often involve multi-step reactions that include coupling reactions, oxidation processes, and cyclization steps .
The molecular structure of amaninamide features a cyclic octapeptide backbone with specific substitutions that differentiate it from other amatoxins. The core structure consists of an indole ring system derived from tryptophan, which is essential for its biological activity.
Amaninamide undergoes several key chemical reactions that are critical for its synthesis and functionalization:
The synthesis often involves high-performance liquid chromatography (HPLC) for purification and characterization of intermediates and final products .
Amaninamide exerts its biological effects primarily through inhibition of RNA polymerase II. This inhibition disrupts transcription processes in cells, particularly affecting rapidly dividing cells such as hepatocytes.
Research indicates that amaninamide's affinity for RNA polymerase II is influenced by its structural features, particularly the configuration of its sulfoxide group . The compound binds specifically to the enzyme's active site, leading to cell death in sensitive tissues.
Amaninamide has garnered interest in various scientific fields due to its potent biological activity:
The scalable total synthesis of amaninamide relies on efficient production of non-proteinogenic amino acids, specifically (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle) and 6-hydroxytryptophan (6-Htp). Recent advances enable multigram-scale synthesis (>500 g) of these building blocks via asymmetric catalysis. DHIle synthesis employs a Rh/Cu cocatalyzed allylation step, achieving 95% yield with exceptional stereocontrol (>99% ee, >9:1 dr). This step is coupled with Sharpless asymmetric dihydroxylation to install the requisite stereocenters. Similarly, 6-Htp synthesis leverages enantioselective hydrogenation protocols to ensure chirality. These unnatural amino acids are then incorporated into linear octapeptide precursors using solid-phase techniques, enabling modular assembly [1] [7] [9].
Linear peptide chains are constructed on resin using Fmoc/tBu strategies, with critical optimization of coupling agents to minimize epimerization. Macrocyclization is performed at the Ile-Gly junction (residues 4–5), identified as the optimal site for ring closure. HATU or EDC/HOAt-mediated lactamization in dilute solutions (0.1 mM) yields monocyclic intermediates. Tryptathionine formation then follows via iodine-mediated sulfenylation of Trp-Cys residues, completing the bicyclic scaffold. This approach achieves amaninamide in 3.69% overall yield across 12 linear steps—the highest reported efficiency to date [1] [9].
Table 1: Synthetic Approaches to Amaninamide
| Strategy | Key Features | Total Yield | Scale |
|---|---|---|---|
| Convergent [5+1+2] | Preformed tryptathionine; late-stage macrocyclization | 1.2% | Milligram |
| Iodine-mediated bicyclization | On-resin macrocyclization; iodine-induced cross-link | 2.8% | Multigram |
| Rh/Cu-DHIle route | Scalable DHIle/6-Htp synthesis; 12-step sequence | 3.69% | Multigram |
The Rh/Cu cocatalyzed allylation of glycine Schiff bases represents a breakthrough for DHIle production. Key parameters include:
Table 2: Asymmetric Catalysis Parameters for DHIle Synthesis
| Parameter | Rh/Cu System | Sharpless Dihydroxylation |
|---|---|---|
| Yield | 95% | 88% |
| ee | >99% | >98% |
| dr | >9:1 | Not applicable |
| Scale | 500 g | 300 g |
Iodine-mediated oxidative cyclization forms the tryptathionine bridge between Cys² and Trp³ residues. Optimized conditions use I₂ (1.5 eq.) in methanol/water (9:1) at 0°C, achieving >85% conversion without epimerization. The reaction proceeds via sulfenyl iodide intermediate, followed by electrophilic attack on the tryptophan indole. This method supersedes classical Savige-Fontana reactions, which suffered from low regioselectivity and Hpi byproduct formation. Crucially, iodine protocols are compatible with acid-labile protecting groups (e.g., tert-butyl), streamlining deprotection [7] [9].
Macrocyclization generates stereoisomers termed ansamers—configurational isomers differing in tryptathionine bridge orientation relative to the macrolactam plane. The natural "P-ansamer" positions the bridge above the ring, while the "non-natural ansamer" places it below. These isomers exhibit distinct properties:
Table 3: Characterization of Amaninamide Ansamers
| Property | P-ansamer (Natural) | Non-natural Ansamer |
|---|---|---|
| HPLC Rₜ (min) | 7.67 | 8.13 |
| UV λₘₐₓ (nm) | 289 | 293 |
| CD Cotton effect | Positive (210–230 nm) | Negative (210–230 nm) |
| Bridge orientation | Above macrolactam | Below macrolactam |
Ansamer ratios depend critically on macrocyclization precursor design:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0